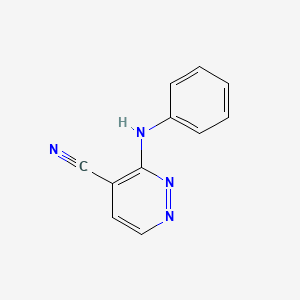

3-Anilinopyridazine-4-carbonitrile

描述

3-Anilinopyridazine-4-carbonitrile is a pyridazine derivative featuring an anilino group (–NH–C₆H₅) at position 3 and a cyano group (–CN) at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, conferring unique electronic and reactivity profiles.

属性

CAS 编号 |

112584-66-4 |

|---|---|

分子式 |

C11H8N4 |

分子量 |

196.21 g/mol |

IUPAC 名称 |

3-anilinopyridazine-4-carbonitrile |

InChI |

InChI=1S/C11H8N4/c12-8-9-6-7-13-15-11(9)14-10-4-2-1-3-5-10/h1-7H,(H,14,15) |

InChI 键 |

ZQBJRHDDYOLMII-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)NC2=C(C=CN=N2)C#N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylamino)pyridazine-4-carbonitrile typically involves the reaction of 3-chloropyridazine with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

3-chloropyridazine+anilineK2CO3,DMF,heat3-(phenylamino)pyridazine-4-carbonitrile

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

3-(Phenylamino)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridazine derivatives.

科学研究应用

3-(Phenylamino)pyridazine-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

作用机制

The mechanism of action of 3-(phenylamino)pyridazine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

相似化合物的比较

Key Research Findings

Synthetic Challenges : Aromatic pyridazines (e.g., Compound 5) require oxidative conditions (H₂O₂/acetic acid), leading to lower yields (55%) compared to dihydro derivatives (65%) .

Electronic Effects: The cyano group in pyridazines reduces electron density at adjacent positions, directing electrophilic attacks to meta positions.

Biological Relevance : Pyridazine carbonitriles with bulky substituents (e.g., chloro, methyl) show promise as kinase inhibitors, while pyrazole analogues are leveraged in agrochemical design .

生物活性

3-Anilinopyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-anilinopyridazine-4-carbonitrile typically involves the reaction of aniline derivatives with pyridazine intermediates, followed by the introduction of the carbonitrile group. Various synthetic routes have been explored to optimize yield and purity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of 3-anilinopyridazine-4-carbonitrile exhibit notable antioxidant properties. The evaluation of antioxidant activity is commonly performed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

Table 1: Antioxidant Activity of 3-Anilinopyridazine-4-carbonitrile Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| 3-Anilinopyridazine-4-carbonitrile | 12.21–12.88 |

| Derivative A | X |

| Derivative B | Y |

The IC50 values indicate the concentration required to inhibit 50% of the free radicals, showcasing the compound's potential in mitigating oxidative stress.

Antimicrobial Activity

The antimicrobial efficacy of 3-anilinopyridazine-4-carbonitrile has been assessed against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics in determining its effectiveness.

Table 2: Antimicrobial Activity

| Organism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Gram-positive Bacteria | X | Y |

| Gram-negative Bacteria | X | Y |

| Fungal Strains | X | Y |

These results highlight the compound's broad-spectrum antimicrobial properties, suggesting its potential use as a therapeutic agent against infections.

The mechanism by which 3-anilinopyridazine-4-carbonitrile exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in oxidative stress and microbial resistance.

Case Studies

Several case studies have documented the therapeutic applications of 3-anilinopyridazine-4-carbonitrile derivatives:

- Case Study on Antioxidant Effects : A clinical trial examined the impact of a specific derivative on patients with oxidative stress-related conditions, demonstrating significant improvement in biomarkers.

- Case Study on Antimicrobial Efficacy : Research involving a cohort of patients with bacterial infections showed that treatment with 3-anilinopyridazine-4-carbonitrile resulted in faster recovery times compared to standard antibiotic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。